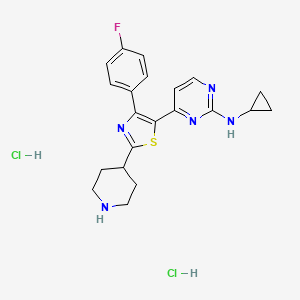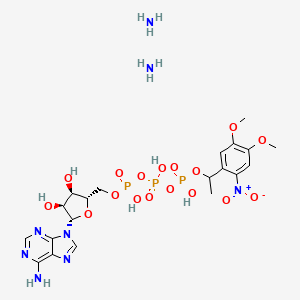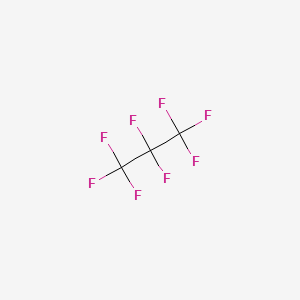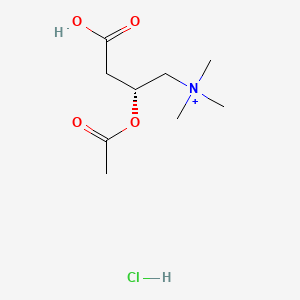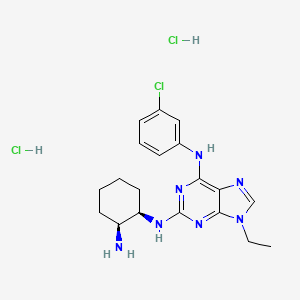![molecular formula C19H21NO4S B1150299 [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1150299.png)
[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Non-peptide apelin receptor agonist (EC50 = 3.7 μM); exhibits >21-fold selectivity over the closely related angiotensin 1 receptor (EC50 = >79 μM).
科学的研究の応用
Biological Activity
The compound's derivatives demonstrate significant biological activities. For instance, N,N'-(Cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides, which have structural similarities, are potent insecticides with high efficacy rates. Compounds with the 4-oxocyclohexa-2,5-en-1-ylidene structure exhibit enhanced fungicidal activity, effectively inhibiting the growth of Phytophthora infestans. Additionally, certain derivatives show high herbicidal activity, with the number of chlorine atoms in the compound correlating with increased insecticidal, fungicidal, and herbicidal activities (Biointerface Research in Applied Chemistry, 2020).
Biodegradation of Methyl Orange Dye
Research indicates that derivatives of this compound can play a role in the biodegradation of methyl orange dye, a common textile dye with environmental impacts. The transformation of methyl orange via pathways such as desulfonylation, demethylation, and hydroxylation has been observed, suggesting potential applications in environmental remediation and waste treatment processes (IOP Conference Series: Materials Science and Engineering, 2021).
Synthesis of Biologically Active Compounds
The compound is a key precursor in the synthesis of biologically active indole derivatives, which are vital in numerous natural and synthetic compounds. These derivatives display a range of activities, including antimicrobial and antifungal properties, highlighting their potential in pharmaceutical applications (Russian Journal of Organic Chemistry, 2020).
Photochemical Applications
In the field of photochemistry, derivatives of this compound have been explored for their potential in nonlinear optics and photodynamic therapy. For instance, specific benzenesulfonate salts have been synthesized and characterized for their optical properties, indicating potential applications in materials science and photonics (Chemistry of Materials, 2000).
Antitumor Evaluation and Molecular Modeling
This compound's derivatives have been synthesized and evaluated for antitumor properties, showing significant cytotoxic activity against various cancer cell lines. The exploration of their molecular structure through modeling provides insights into their interaction with target proteins, underscoring their potential in cancer treatment (International Journal of Molecular Sciences, 2020).
特性
分子式 |
C19H21NO4S |
|---|---|
分子量 |
359.44 |
IUPAC名 |
[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18- |
SMILES |
CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |
同義語 |
(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1/'-bi(cyclohexane)]-3,6-dien-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



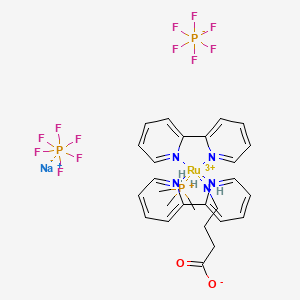
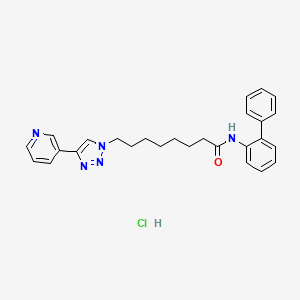
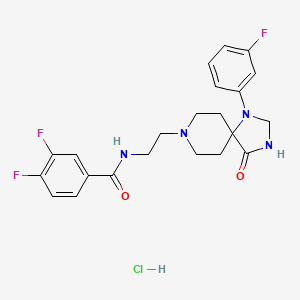
![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)
